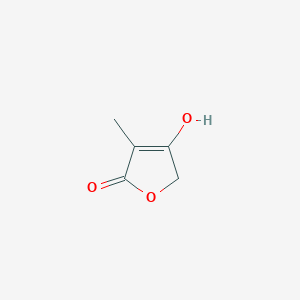

4-hydroxy-3-methylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKQLNRCQPXHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(COC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716154 | |

| Record name | 4-Hydroxy-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-09-6 | |

| Record name | 4-Hydroxy-3-methyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9QUZ4V7JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Furanones in Fruits: Focus on Natural Occurrence, Biosynthesis, and Analysis

A Note on Nomenclature: The query specified 4-hydroxy-3-methylfuran-2(5H)-one. However, the vast body of scientific literature on furanones in fruits concentrates on two closely related, highly impactful aroma compounds: 4-hydroxy-2,5-dimethyl-3(2H)-one (HDMF, Furaneol®) and 4-hydroxy-5-methyl-3(2H)-one (HMF, Norfuraneol)[1][2]. Information on the natural occurrence of the specific 3-methyl isomer in fruits is exceptionally scarce. This guide will therefore focus on the well-documented and biosynthetically related dimethylated (HDMF) and monomethylated (HMF) analogs as primary exemplars of this compound class in fruit matrices, providing a robust and scientifically grounded resource.

Introduction: The Furanone Family and Fruit Aroma

4-hydroxy-3(2H)-furanones are a class of potent, naturally occurring volatile compounds that are pivotal to the characteristic sweet, caramel-like, and fruity aromas of many fruits.[3] First identified in pineapple in 1965, 4-hydroxy-2,5-dimethyl-3(2H)-one (HDMF), commercially known as Furaneol®, is arguably the most significant member of this family.[4] Its presence, often in synergy with its methylated derivative 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, Mesifurane), defines the sensory profile of fruits like strawberry, pineapple, and raspberry.[5][6]

For researchers in flavor chemistry, agriculture, and drug development, understanding the natural occurrence, biosynthesis, and analytical challenges associated with these compounds is critical. Their high polarity and relative instability make them a difficult class of analytes, requiring specialized methodologies for accurate quantification.[7] This guide provides a comprehensive technical overview of the chemistry, biogenesis, and analytical workflows for studying these key fruit aroma constituents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of furanones is the foundation for developing effective extraction and analysis protocols. The properties of the two most studied furanones in fruits are summarized below.

| Property | 4-hydroxy-2,5-dimethyl-3(2H)-one (HDMF) | 4-hydroxy-5-methyl-3(2H)-one (HMF) |

| Molecular Formula | C₆H₈O₃ | C₅H₆O₃[8] |

| Molecular Weight | 128.13 g/mol | 114.10 g/mol [8] |

| Appearance | White crystalline solid | White to light yellow crystal powder |

| Melting Point | 73-77 °C | 129-133 °C |

| Sensory Profile | Caramel, strawberry, sweet | Fruity, caramel, "burnt pineapple"[1] |

| pKa | 8.56 (at 20 °C)[7] | 9.61 (Predicted)[1] |

| Solubility in Water | 0.315 g/mL (at 25 °C)[7] | Soluble |

| LogP (calc.) | 0.95 (in 0.1 M phosphate buffer)[7] | -0.15[1] |

A key characteristic of HDMF is its high polarity and water solubility, which complicates extraction from aqueous fruit matrices using traditional liquid-liquid extraction and headspace techniques.[7][9] Furthermore, HDMF exists in a keto-enol tautomerism, which contributes to its rapid racemization in solution, meaning it is typically found as a racemic mixture in nature despite being formed enzymatically.[10]

Natural Occurrence and Concentration in Fruits

HDMF and its derivatives are hallmark aroma compounds in a variety of fruits. Their concentrations are highly dependent on the fruit species, cultivar, and stage of ripeness, generally increasing as the fruit matures and reaches an overripe state.[10][11]

| Fruit | Compound | Concentration Range (µg/kg) | Reference |

| Strawberry (Fragaria × ananassa) | HDMF | 1,663 - 4,852 | [7] |

| Strawberry ('Totem' & 'Pinnacle') | HDMF | > 13,000 | [12] |

| Raspberry (Rubus idaeus) | HDMF | 800 - 1,100 | [12] |

| Blackberry ('Marion') | HDMF | ~5,000 (Calculated) | [12] |

| Tomato (Solanum lycopersicum) | HDMF | 95 - 173 | [7] |

| Pineapple (Ananas comosus) | HDMF | 1,600 - 27,300 (in juice) | [13] |

| Kiwi, Lychee, Snake Fruit | HDMF | Present, not quantified | [4] |

The biosynthesis of these compounds has been found to occur almost exclusively in the fruit tissues and is not detectable in other parts of the plant like leaves, stems, or roots.[10]

Biosynthesis in Plants: From Sugar to Aroma

The formation of HDMF in fruits is an elegant enzymatic pathway branching from primary carbohydrate metabolism. Unlike its formation in thermally processed foods via the Maillard reaction, the biosynthesis in plants is a controlled, ripening-induced process.[5] The key precursor has been identified as D-fructose-1,6-diphosphate.[4] Studies with in-vitro grown strawberries have shown that feeding with D-fructose 6-phosphate can increase the content of all furanones by an average of 125%.[14][15]

The most well-elucidated pathway is in strawberries (Fragaria × ananassa):

-

Precursor Formation: D-fructose-1,6-diphosphate, a central intermediate in glycolysis, is converted through a series of steps (not yet fully identified) to 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .

-

Key Enzymatic Step: HMMF is then reduced to HDMF. This reaction is catalyzed by a specific ripening-induced enzyme identified as Fragaria × ananassa quinone oxidoreductase (FaQR) .[10] This enzyme is an enone oxidoreductase that uses NADH as a cofactor.[10]

-

Further Metabolism: Once formed, HDMF can be further metabolized into two main derivatives:

-

Methylation: An O-methyltransferase (FaOMT) transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of HDMF, forming the potent aroma compound 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) .[6][11]

-

Glucosylation: To stabilize the molecule and potentially regulate its volatility, HDMF can be glycosylated to form non-volatile precursors like HDMF-β-D-glucopyranoside and its malonylated derivative.[4][10]

-

Figure 1: Postulated biosynthetic pathway of HDMF and its derivatives in strawberry fruit.

Analytical Methodologies

The analysis of furanones in fruit matrices is challenging due to their polarity, instability, and the complexity of the sample matrix.[7] Robust analytical protocols require efficient extraction and cleanup followed by sensitive chromatographic separation and detection.

5.1 Extraction and Sample Preparation

Solid-phase extraction (SPE) is the preferred method for isolating and concentrating polar furanones from fruit homogenates, as it provides superior cleanup compared to direct injection or headspace analysis.[16][17]

Field-Proven Protocol: Solid-Phase Extraction (SPE)

-

Objective: To isolate furanones from a clarified fruit juice or aqueous extract while removing interfering sugars, acids, and pigments.

-

Rationale: Polymeric sorbents like Lichrolut-EN are highly effective for retaining polar compounds like HDMF and have less affinity for matrix interferents compared to standard C18 columns.[12] This results in a cleaner extract and better analytical performance.

-

Step-by-Step Methodology:

-

Sample Homogenization: Homogenize fresh or frozen fruit tissue with distilled water (e.g., 1:1 w/v) at low temperature (0-4 °C) to minimize enzymatic degradation. Add Celite 545 to the homogenate to aid in filtration.[14]

-

Clarification: Filter the slurry through Whatman No. 1 paper to remove solids. Further clarify the filtrate by passing it through a 0.45 µm nylon membrane filter.[14] This step is critical to prevent clogging of the SPE cartridge.

-

SPE Cartridge Conditioning: Condition a Lichrolut-EN SPE cartridge (or similar polymeric sorbent) by sequentially passing methanol followed by deionized water through it. Do not allow the cartridge to run dry.

-

Sample Loading: Load a known volume of the clarified fruit extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with deionized water to remove unretained hydrophilic compounds like sugars and organic acids.

-

Elution: Elute the retained furanones with a small volume of an appropriate organic solvent. Methanol (e.g., 1-2 mL) is highly effective for eluting HDMF.[12]

-

Final Extract: The resulting eluate can be directly analyzed by HPLC or GC-MS, often without the need for further concentration.[12]

-

5.2 Quantification: GC-MS and HPLC Approaches

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used for quantification, each with distinct advantages and requirements.

Approach 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. However, the high polarity and thermal instability of underivatized HDMF make direct analysis difficult.[7] Two primary strategies are employed:

-

Derivatization/SPME-GC-MS: This involves converting the polar hydroxyl group of HDMF into a less polar, more volatile, and more stable derivative.

-

Protocol: React the sample or extract with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. The resulting derivative is less polar and can be efficiently extracted using Solid Phase Microextraction (SPME) and analyzed by GC-MS.[7] This method achieves very low detection limits (LOD of 0.5 ng/mL).[7]

-

-

Direct Thermal Desorption GC-MS: This innovative technique avoids derivatization by using a specialized injection method.

-

Protocol: The methanol eluate from the SPE cleanup is placed in a microvial insert, which is then directly introduced into a thermal desorption unit coupled to the GC-MS inlet.[12] This allows for the analysis of a large volume of the extract without derivatization, offering good recovery (98%) and reproducibility (CV <4%).[12]

-

Approach 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is well-suited for analyzing polar and thermally labile compounds, making it an excellent alternative to GC-MS.[18]

-

Protocol:

-

Instrumentation: A liquid chromatograph equipped with a reversed-phase C18 (ODS) column (e.g., 4.6 mm x 250 mm, 5 µm) and a UV detector set to 280 nm.[14][18]

-

Mobile Phase: A binary gradient system is typically used for optimal separation of HDMF and its derivatives.

-

Analysis: Inject the SPE eluate directly into the HPLC system. Quantification is based on a calibration curve prepared with an authentic standard. This method can simultaneously quantify HDMF, DMMF, and HDMF-glucoside.[18]

-

Figure 2: General analytical workflow for the extraction and quantification of furanones from fruit.

Conclusion and Future Perspectives

The study of 4-hydroxy-3(2H)-furanones, particularly HDMF, remains a vibrant area of research. These compounds are not merely pleasant aroma contributors; they are the products of specific, ripening-regulated biosynthetic pathways. For scientists in food technology and plant biology, the elucidation of the complete pathway from primary metabolites in various fruits presents an exciting challenge. Understanding the genetic regulation of enzymes like FaQR could pave the way for breeding fruit cultivars with enhanced flavor profiles.

For analytical and drug development professionals, the potent biological activities hinted at in the literature, such as antioxidant and signaling functions, warrant further investigation.[3] The development of even more sensitive and high-throughput analytical methods will be essential to explore the metabolomics of these compounds and their physiological roles, both in the plant and in human health.

References

- 1. 4-Hydroxy-5-methyl-3-furanone | 19322-27-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development and Optimization Method for Determination of the Strawberries’ Aroma Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aroma biosynthesis in strawberry: s-adenosylmethionine:furaneol o-methyltransferase activity in ripening fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solid-phase extraction as a routine method for comparing key aroma compounds in fruits - CentAUR [centaur.reading.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Chemical synthesis of 4-hydroxy-3-methylfuran-2(5H)-one

An In-depth Technical Guide to the Chemical Synthesis of 4-Hydroxy-3-methylfuran-2(5H)-one

Introduction

This compound and its tautomer, 5-hydroxy-4-methyl-2(5H)-furanone, represent a class of butenolide structures that are valuable intermediates in organic synthesis. These synthons are particularly important for the preparation of complex molecules such as retinoids and carotenoids.[1] The inherent functionalities—a lactone, an enol (or a hemiacetal in its tautomeric form), and an alkene—provide multiple reaction sites for chemical modification. This guide offers a detailed exploration of the core synthetic strategies for preparing this molecule, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols for researchers and drug development professionals. We will delve into two primary, industrially viable routes and provide context with related furanone syntheses.

Synthetic Pathways: A Strategic Overview

The synthesis of the this compound core can be approached from several distinct starting materials. The most prominent and scalable methods involve intramolecular cyclization reactions, where a linear precursor containing the requisite carbon backbone and oxygen functionalities is induced to form the five-membered lactone ring. This guide will focus on two such pathways:

-

Cyclization of Alkyl β-Formylcrotonates: A robust method that utilizes a readily available C5 precursor and acid catalysis to efficiently form the butenolide ring.[1]

-

Condensation of Glyoxylic Acid and Propionaldehyde: An organocatalyzed approach that builds the carbon skeleton through a condensation reaction prior to cyclization, offering high yields from simple starting materials.[2]

The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts.

Pathway 1: Acid-Catalyzed Cyclization of Alkyl β-Formylcrotonates

This method stands out for its efficiency and directness, proceeding from a C5 α,β-unsaturated aldehyde-ester. The core of this strategy is an acid-catalyzed intramolecular cyclization and hydrolysis.

Mechanistic Rationale and Causality

The reaction is initiated by the protonation of the ester carbonyl, which activates it towards nucleophilic attack. The enol form of the aldehyde then acts as the intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent elimination of the alcohol (from the ester) and tautomerization yields the desired furanone. The use of dilute aqueous hydrochloric acid is critical; it serves as both the catalyst for cyclization and the reagent for hydrolyzing the intermediate 5-alkoxy-4-methyl-2(5H)-furanone, which can form as a significant byproduct.[1] The addition of a catalytic amount of an alcohol like methanol can act as a solubilizer, improving reaction kinetics in the biphasic system.[1]

Visualizing the Workflow

References

Spectroscopic Data of 4-hydroxy-3-methylfuran-2(5H)-one: A Technical Guide for Researchers

Introduction

4-hydroxy-3-methylfuran-2(5H)-one, a chiral lactone belonging to the butenolide class of compounds, is a molecule of significant interest across various scientific disciplines.[1] It is widely known by its common name, sotolon.[2] This potent aromatic compound is responsible for the characteristic caramel or maple syrup-like aroma at low concentrations and a curry-like or fenugreek scent at higher concentrations.[1] Its presence is crucial to the flavor profiles of numerous food products and beverages, including aged rum, sake, and certain wines.[1] Beyond its pivotal role in the food and fragrance industries, sotolon serves as a critical biomarker for the diagnosis of maple syrup urine disease (MSUD).[1]

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's spectral characteristics for its identification, quantification, and structural elucidation. The guide will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both data interpretation and standardized experimental protocols.

Chemical Structure

The structural foundation of this compound dictates its spectroscopic properties. The molecule features a five-membered lactone ring containing a hydroxyl group, which can exist in tautomeric equilibrium.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 | Quartet (q) | 1H | H-5 |

| ~2.2 | Singlet (s) | 3H | 3-CH₃ |

| ~1.4 | Doublet (d) | 3H | 5-CH₃ |

| Variable | Broad Singlet | 1H | 4-OH |

Causality Behind Predicted Assignments:

-

H-5 (~4.8 ppm): This proton is on a carbon adjacent to an oxygen atom within the lactone ring, leading to a downfield shift. It is split by the three protons of the adjacent methyl group, resulting in a quartet.

-

3-CH₃ (~2.2 ppm): The methyl group at the 3-position is attached to a double bond and is not adjacent to any protons, thus it appears as a singlet.

-

5-CH₃ (~1.4 ppm): This methyl group is adjacent to the H-5 proton, causing its signal to be split into a doublet.

-

4-OH (Variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-2 (C=O) |

| ~160 | C-4 (C-OH) |

| ~120 | C-3 |

| ~80 | C-5 |

| ~15 | 5-CH₃ |

| ~10 | 3-CH₃ |

Interpretation of Predicted Chemical Shifts:

-

C-2 (~175 ppm): The carbonyl carbon of the lactone is significantly deshielded and appears far downfield.

-

C-4 and C-3 (~160 and ~120 ppm): These are the sp² hybridized carbons of the enol group. The carbon bearing the hydroxyl group (C-4) is more deshielded than C-3.

-

C-5 (~80 ppm): This sp³ hybridized carbon is attached to the ring oxygen, resulting in a downfield shift compared to a standard alkane carbon.

-

Methyl Carbons (~15 and ~10 ppm): The two methyl carbons appear in the typical aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl group (O-H), the lactone carbonyl group (C=O), the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen bonds (C-H).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃) |

| 1760 - 1740 | Strong | C=O Stretch | γ-Lactone |

| 1680 - 1620 | Medium | C=C Stretch | Enol |

| 1300 - 1000 | Medium | C-O Stretch | Lactone, Enol |

Self-Validating Protocol Insights:

The presence of a strong, broad band around 3300 cm⁻¹ is a clear indicator of the hydroxyl group, while a very strong absorption in the 1760-1740 cm⁻¹ region confirms the presence of the five-membered lactone ring. The C=C stretch of the enol system provides further structural confirmation. The simultaneous presence of all these bands provides a high degree of confidence in the structural assignment.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Sample Spectrum Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification.

Key Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight.[3]

Major Fragment Ions (m/z)

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 83 | [M - CHO₂]⁺ |

| 55 | [M - CHO₂ - CO]⁺ |

Fragmentation Pathway:

The fragmentation of this compound is initiated by the loss of the elements of a carboxyl group (CHO₂) from the lactone ring, a common fragmentation pathway for such structures.[3] This results in the formation of a stable ion at m/z 83. Subsequent loss of carbon monoxide (CO) leads to the fragment ion at m/z 55.

Caption: Proposed EI fragmentation pathway.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-300.

-

Source Temperature: Typically 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum, comparing it to library data and the expected fragmentation pattern.

Summary of Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Predicted δ (ppm): ~4.8 (q, 1H), ~2.2 (s, 3H), ~1.4 (d, 3H) |

| ¹³C NMR | Predicted δ (ppm): ~175 (C=O), ~160 (C-OH), ~120 (C=C), ~80 (C-O), ~15 (CH₃), ~10 (CH₃) |

| IR (cm⁻¹) | ~3300 (O-H), ~2950 (C-H), ~1750 (C=O), ~1650 (C=C) |

| MS (m/z) | 128 [M]⁺, 83, 55 |

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers complementary information that, when analyzed together, allows for unambiguous confirmation of the molecule's structure. The provided protocols are designed to be self-validating, ensuring that researchers can confidently apply these methods in their own laboratories. A thorough understanding of this data is essential for professionals in the fields of flavor chemistry, food science, and clinical diagnostics, where the accurate detection and quantification of sotolon are of paramount importance.

References

The Alchemist's Fingerprint: An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Furanone Compounds

For researchers, medicinal chemists, and professionals in drug development, the furanone scaffold represents a privileged motif, appearing in a vast array of natural products and pharmacologically active molecules. Its structural elucidation is a critical step in understanding its biological function and in the design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing an unparalleled atomic-level insight into the molecular architecture. This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectra of furanone compounds, moving beyond a simple recitation of data to explain the underlying principles and practical strategies for unambiguous structural assignment.

The Furanone Core: A Tale of Two Isomers

Furanones, also known as butenolides, are five-membered lactones with an endocyclic double bond. The two most common isomers encountered are the 2(5H)-furanones (α,β-unsaturated) and the 3(2H)-furanones (β,γ-unsaturated). The position of the carbonyl group and the double bond profoundly influences the electronic environment of the ring's protons and carbons, resulting in distinct and predictable NMR spectral patterns.

A third isomer, the 2(3H)-furanone, is less common but also exhibits unique spectral features. Understanding the fundamental chemical shift ranges for the protons and carbons in these core structures is the first step in any spectral analysis.

Deciphering the Proton (¹H) NMR Spectrum: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their relative ratios, and their connectivity through scalar (J) coupling.

Characteristic Chemical Shifts of Furanone Protons

The electronic environment within the furanone ring, dictated by the electron-withdrawing effect of the carbonyl group and the electronegativity of the ring oxygen, leads to characteristic chemical shift ranges for the ring protons.

| Proton Position | 2(5H)-Furanone (α,β-unsaturated) | 3(2H)-Furanone (β,γ-unsaturated) | Key Influencing Factors |

| H-3 | 6.0 - 7.5 ppm | 5.0 - 6.0 ppm | Olefinic proton, deshielded by the adjacent carbonyl in the 2(5H)-isomer. |

| H-4 | 7.0 - 8.5 ppm | 5.5 - 6.5 ppm | Olefinic proton, significantly deshielded in the 2(5H)-isomer due to conjugation with the carbonyl. |

| H-5 | 4.5 - 5.5 ppm | - | Aliphatic methine proton adjacent to the ring oxygen. |

| H-2 | - | 4.0 - 5.0 ppm | Aliphatic methylene protons adjacent to the carbonyl and the ring oxygen. |

Note: These are general ranges and can be influenced by substituents and the solvent used.

The Power of Proton-Proton Coupling Constants (JHH) in Stereochemical Assignment

In substituted furanones, the through-bond coupling between vicinal protons is a powerful tool for determining their relative stereochemistry (cis or trans). The magnitude of the coupling constant (J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For five-membered rings, which are not planar and exist in various puckered conformations, the interpretation of coupling constants requires careful consideration.[1]

Generally, for protons on adjacent carbons in a furanone ring:

-

3Jcis (dihedral angle approaching 0°) is typically in the range of 5 - 10 Hz .

-

3Jtrans (dihedral angle approaching 180°) is typically in the range of 1 - 5 Hz .

Long-range couplings (⁴J or ⁵J) can also be observed and provide further structural clues.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

Typical ¹³C NMR Chemical Shifts for Furanone Cores

The chemical shifts of the carbon atoms in the furanone ring are highly diagnostic.

| Carbon Position | 2(5H)-Furanone (α,β-unsaturated) | 3(2H)-Furanone (β,γ-unsaturated) | Notes |

| C-2 | 170 - 180 ppm | 205 - 220 ppm | Carbonyl carbon. Significantly more deshielded in the 3(2H)-isomer. |

| C-3 | 120 - 140 ppm | 100 - 120 ppm | Olefinic carbon. |

| C-4 | 140 - 160 ppm | 160 - 180 ppm | Olefinic carbon, often more deshielded than C-3. |

| C-5 | 70 - 90 ppm | 70 - 90 ppm | Aliphatic carbon attached to the ring oxygen. |

Note: These ranges are approximate and subject to substituent and solvent effects.

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex furanone derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for resolving ambiguities and establishing the complete molecular structure.

Establishing Connectivity: COSY, HSQC, and HMBC

The trio of COSY, HSQC, and HMBC experiments forms the backbone of modern structure elucidation.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. This is crucial for identifying adjacent protons on the furanone ring and its substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.

The following diagram illustrates the logical workflow for using these 2D NMR techniques in the structural elucidation of a substituted furanone.

Probing Through-Space Proximity: NOESY and ROESY

While COSY reveals through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about protons that are close to each other in space, regardless of whether they are directly bonded.[2][3] This is paramount for determining the relative stereochemistry of substituents on the furanone ring.

-

NOESY: Detects through-space correlations for small and large molecules. For medium-sized molecules, the NOE enhancement can be close to zero, making detection difficult.

-

ROESY: An alternative to NOESY that is particularly useful for medium-sized molecules where the NOE is weak or absent.[4]

For example, a NOESY correlation between a proton on a substituent at C-3 and a proton on a substituent at C-4 would strongly suggest that these two substituents are on the same face (cis) of the furanone ring.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The quality of the NMR data is fundamental to a successful structure elucidation. Adhering to best practices in sample preparation and instrument setup is crucial.

Sample Preparation

-

Compound Purity: Ensure the furanone compound is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[5] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[6][7] The choice of solvent can slightly affect chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-20 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Filtration: Filter the NMR sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral resolution.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

NMR Data Acquisition

-

Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This removes the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra. For stereochemical analysis, acquire a NOESY or ROESY spectrum. The acquisition times for 2D experiments will be longer than for 1D experiments.

The following diagram outlines the key steps in preparing a furanone sample for NMR analysis.

Case Study: Structure Elucidation of a Substituted 2(5H)-Furanone

To illustrate the application of these principles, let us consider the hypothetical structure elucidation of a novel substituted 2(5H)-furanone.

(Structure to be determined)

¹H NMR:

-

δ 7.21 (d, J = 5.8 Hz, 1H, H-4)

-

δ 6.15 (d, J = 5.8 Hz, 1H, H-3)

-

δ 4.98 (q, J = 6.5 Hz, 1H, H-5)

-

δ 1.45 (d, J = 6.5 Hz, 3H, CH₃)

¹³C NMR:

-

δ 174.5 (C-2)

-

δ 155.2 (C-4)

-

δ 121.8 (C-3)

-

δ 82.3 (C-5)

-

δ 20.9 (CH₃)

Analysis:

-

¹H NMR: The chemical shifts at δ 7.21 and 6.15 are characteristic of the olefinic protons H-4 and H-3 in a 2(5H)-furanone ring. The coupling constant of 5.8 Hz indicates a cis relationship. The quartet at δ 4.98 and the doublet at δ 1.45 suggest a CH-CH₃ group, which is consistent with a methyl substituent at the C-5 position.

-

¹³C NMR: The chemical shifts are in good agreement with the expected values for a 2(5H)-furanone with a methyl group at C-5.

-

2D NMR:

-

COSY: Would show a correlation between the signals at δ 7.21 (H-4) and δ 6.15 (H-3), and between the signals at δ 4.98 (H-5) and δ 1.45 (CH₃).

-

HSQC: Would confirm the direct attachment of the protons to their respective carbons.

-

HMBC: Would show key correlations, such as from the methyl protons (δ 1.45) to C-5 (δ 82.3) and C-4 (δ 155.2), confirming the position of the methyl group.

-

This systematic approach, integrating data from multiple NMR experiments, allows for the confident and unambiguous assignment of the furanone structure.

Conclusion

The NMR spectra of furanone compounds are rich with information that, when properly interpreted, can provide a complete and detailed picture of their molecular structure and stereochemistry. A thorough understanding of the characteristic chemical shifts and coupling constants of the furanone core, combined with the strategic application of 2D NMR techniques, empowers researchers to confidently elucidate the structures of these important molecules. This guide serves as a foundational resource for navigating the complexities of furanone NMR spectroscopy, enabling the advancement of research and development in fields where these compounds play a vital role.

References

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. reddit.com [reddit.com]

- 5. myuchem.com [myuchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-hydroxy-3-methylfuran-2(5H)-one

Introduction

4-hydroxy-3-methylfuran-2(5H)-one (C₅H₆O₃, Molecular Weight: 114.10 g/mol ) is a significant furanone derivative that contributes to the flavor and aroma profiles of various food products. Its structural elucidation and quantification are critical in food science, flavor chemistry, and quality control. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), serves as a cornerstone for the sensitive and specific analysis of this compound. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers and drug development professionals a comprehensive understanding of its gas-phase ion chemistry.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and often complex fragmentation patterns. These patterns, however, are highly reproducible and provide a unique fingerprint for structural identification. The fragmentation of this compound is governed by the inherent structural features of the furanone ring, including the lactone, hydroxyl, and methyl functional groups.

Proposed EI Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of a molecular ion (M⁺•) at m/z 114. The subsequent fragmentation cascade involves a series of characteristic neutral losses and rearrangements, as depicted below. The fragmentation of alkylated 4-hydroxy-3(2H)-furanones has been studied, and a general fragmentation pathway can be proposed for the title compound based on these established principles[1].

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Mechanisms and Product Ions:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactones is the neutral loss of carbon monoxide. The molecular ion at m/z 114 can readily lose a molecule of CO to form a radical cation at m/z 86 . This is often a prominent peak in the spectrum.

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of the methyl radical from the molecular ion, resulting in an ion at m/z 99 . This ion can subsequently lose a molecule of CO to form the ion at m/z 71 .

-

Ring Cleavage: The furanone ring can undergo cleavage to produce smaller, stable fragments. A significant fragment can be observed at m/z 58 , corresponding to a C₃H₂O⁺• species, resulting from the breakdown of the main ring structure.

-

Formation of the Acetyl Cation ([CH₃CO]⁺): Rearrangement of the molecular ion followed by cleavage can lead to the formation of the highly stable acetyl cation at m/z 43 , which is often the base peak in the EI spectra of compounds containing a methyl ketone or related substructure.

Tabulated EI-MS Data

The following table summarizes the proposed major fragment ions, their m/z values, and the corresponding neutral losses for this compound. The relative intensities are predicted based on the fragmentation of structurally similar furanones[2].

| m/z | Proposed Formula | Neutral Loss | Predicted Relative Intensity |

| 114 | [C₅H₆O₃]⁺• | - | Moderate |

| 99 | [C₄H₃O₃]⁺ | •CH₃ | Low |

| 86 | [C₄H₆O₂]⁺• | CO | High |

| 71 | [C₃H₃O₂]⁺ | CO, •CH₃ | Moderate |

| 58 | [C₃H₂O]⁺• | C₂H₄O₂ | Moderate |

| 43 | [C₂H₃O]⁺ | C₃H₃O₂ | High (often base peak) |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing valuable structural information.

Proposed ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)

In positive ion mode, this compound is expected to form a protonated molecule at m/z 115 . Collision-induced dissociation (CID) of this precursor ion will primarily involve the loss of small, stable neutral molecules. The fragmentation of lactones under ESI conditions often involves losses of water and carbon monoxide[3].

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺ for this compound.

Key Fragmentation Mechanisms and Product Ions:

-

Loss of Water (H₂O): The protonated molecule at m/z 115 can readily lose a molecule of water from the hydroxyl group, leading to the formation of a product ion at m/z 97 .

-

Sequential Loss of Water and Carbon Monoxide: Following the initial loss of water, the resulting ion at m/z 97 can undergo a subsequent loss of carbon monoxide, a characteristic fragmentation of the lactone ring, to produce a product ion at m/z 69 .

Tabulated ESI-MS/MS Data (Positive Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 115 | 97 | H₂O |

| 115 | 69 | H₂O, CO |

| 97 | 69 | CO |

Experimental Protocols

The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS. Instrument parameters should be optimized for the specific instrumentation used.

GC-MS (for EI Analysis)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a final concentration of 1-10 µg/mL.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at 250 °C.

-

Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, and hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

LC-MS/MS (for ESI Analysis)

-

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Collision Gas: Argon.

-

MS/MS Analysis: Perform product ion scans of the precursor ion at m/z 115, with collision energies ranging from 10-30 eV to optimize fragmentation.

-

Conclusion

The mass spectrometric fragmentation of this compound provides a wealth of structural information that is invaluable for its unambiguous identification and characterization. Under Electron Ionization, the molecule undergoes extensive fragmentation, yielding a characteristic pattern of product ions resulting from losses of CO, •CH₃, and ring cleavage. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation, primarily involving the sequential loss of water and carbon monoxide from the protonated molecule. A thorough understanding of these fragmentation pathways, as detailed in this guide, empowers researchers to confidently identify this important furanone in complex matrices and to further investigate its role in various chemical and biological systems.

References

Chemical properties and reactivity of norfuraneol

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Norfuraneol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Norfuraneol

Norfuraneol, systematically known as 4-hydroxy-5-methyl-3(2H)-furanone (CAS No. 19322-27-1), is a naturally occurring organic compound that belongs to the furanone class.[1][2] It is structurally characterized by a five-membered furan ring containing a ketone group, a hydroxyl group, and a methyl substituent.[3] While it is a structural analog of the well-known flavor compound Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), norfuraneol possesses its own unique sensory properties and chemical behavior.[4] It is primarily formed from the thermal degradation of pentose sugars, particularly through the Maillard reaction, a critical process in food science responsible for the generation of flavor and color in cooked foods.[4][5] This guide provides a detailed exploration of the chemical properties, reactivity, and analytical considerations of norfuraneol, offering a critical resource for professionals in research and development.

Section 1: Physicochemical and Structural Properties

The functionality and application of any chemical compound are fundamentally dictated by its physicochemical properties. Norfuraneol is a colorless to white solid with a characteristic fruity, caramel-like aroma.[6] Its structure features a vinylogous acid moiety, contributing to its acidic nature and reactivity.

Structural Elucidation and Tautomerism

Norfuraneol exists in tautomeric equilibrium between its keto and enol forms. This keto-enol tautomerism is a defining characteristic, influencing its reactivity, stability, and spectroscopic signature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of norfuraneol, which are essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 19322-27-1 | [1][2] |

| Molecular Formula | C₅H₆O₃ | [1][2] |

| Molecular Weight | 114.10 g/mol | [1][6] |

| Appearance | Colorless to white solid | [6] |

| Melting Point | 126.6 - 127.5 °C | [3][6] |

| Solubility | Soluble in water and ethanol; slightly soluble in fats. | [6] |

| pKa (Strongest Acidic) | 6.88 (Predicted) | [3] |

| logP | -0.83 (Predicted) | [3] |

Section 2: Formation and Synthesis

Understanding the formation pathways of norfuraneol is crucial for controlling its concentration in food systems and for its chemical synthesis.

Maillard Reaction Pathway

The primary route for norfuraneol formation is the Maillard reaction between a pentose sugar (like D-xylose) and an amino acid (like glycine or alanine).[4] The reaction proceeds through the formation of a 1-deoxypentosone intermediate, which then cyclizes and dehydrates to yield the furanone ring.[4] Unlike its analogue furaneol, which is formed from hexoses, norfuraneol's carbon skeleton is directly derived from pentoses without the incorporation of Strecker aldehydes.[4]

Biotechnological Synthesis

In addition to chemical synthesis, norfuraneol can be produced through biotechnological routes. Studies have shown that the yeast Zygosaccharomyces rouxii can produce norfuraneol from various carbohydrate phosphates, with D-ribulose-5-phosphate identified as a key precursor.[7][8] This enzymatic pathway suggests potential for sustainable and controlled production of norfuraneol for industrial applications.

Section 3: Chemical Reactivity

The reactivity of norfuraneol is governed by its key functional groups: the enolic hydroxyl group, the ketone, and the furan ring itself.

Oxidation

The furan ring is susceptible to oxidation. Vapor-phase catalytic oxidation of furans, typically using vanadium-based catalysts at high temperatures, can lead to ring-opening and the formation of maleic acid or its anhydride.[9] While specific studies on norfuraneol are limited, it is anticipated that under harsh oxidative conditions, it would degrade. The enol functionality is also prone to oxidation, which can contribute to its instability and degradation, especially in the presence of oxygen and transition metals.

Reduction

The carbonyl group (ketone) in the furanone ring can be reduced to a secondary alcohol. This reaction can be achieved using various reducing agents, such as sodium borohydride. Research on the related compound furaneol has shown the formation of its reduced form, 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one, during the Maillard reaction, suggesting that similar reductions are possible for norfuraneol.[10]

Derivatization of the Hydroxyl Group

The acidic hydroxyl group is a prime site for derivatization, which is often employed to enhance stability and improve analytical performance, particularly for gas chromatography.

-

Esterification: The hydroxyl group can be converted into an ester. For example, the acetate ester of the related furaneol is a common flavor ingredient.[11]

-

Etherification: Conversion to an ether, such as a methoxy derivative, can significantly alter the compound's sensory properties and stability.[12]

-

Derivatization for Analysis: For analytical purposes, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can be used to create a less polar, more stable derivative suitable for GC-MS analysis.[13]

Section 4: Stability and Degradation

Norfuraneol, like its analogue furaneol, is known to be relatively unstable, particularly in aqueous solutions.[12][14] Its stability is highly dependent on pH, temperature, and the presence of oxygen. The degradation can lead to a loss of its characteristic aroma and the formation of off-flavors. This instability presents a significant challenge in both food processing and analytical chemistry, necessitating careful handling, storage under inert gas, and often, derivatization prior to analysis to prevent degradation.[15]

Section 5: Analytical Methodologies

Accurate quantification of norfuraneol is critical for quality control in the food and flavor industry. Due to its high polarity and thermal instability, specialized analytical methods are required.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used for norfuraneol analysis.[16][17]

-

GC-MS: Often requires a derivatization step to increase volatility and thermal stability.[13] Sample preparation frequently involves extraction techniques like Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME).[13][18]

-

HPLC: Can analyze norfuraneol directly without derivatization, making it a valuable alternative. Reversed-phase HPLC with UV or photodiode array (PDA) detection is commonly used.[17]

Experimental Protocol: GC-MS Analysis of Norfuraneol

This protocol provides a generalized methodology for the quantification of norfuraneol in a liquid matrix, adapted from established methods.[13][18]

Objective: To quantify the concentration of norfuraneol in an aqueous sample using SPE followed by GC-MS.

Materials:

-

Lichrolut-EN SPE Cartridges

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Norfuraneol standard

-

Internal Standard (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone-d3)

-

GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of norfuraneol in the relevant matrix (e.g., model juice solution) at concentrations spanning the expected sample range. Spike each standard and sample with a known concentration of the internal standard.

-

Sample Preparation (SPE): a. Condition a Lichrolut-EN SPE cartridge with 2 mL of ethyl acetate followed by 2 mL of methanol and finally 2 mL of deionized water. b. Load 5 mL of the sample (or standard) onto the cartridge. c. Wash the cartridge with 2 mL of deionized water to remove sugars and other polar interferences. d. Dry the cartridge under vacuum or nitrogen for 10 minutes. e. Elute the analyte with 1 mL of methanol into a GC vial.[18] The choice of elution solvent is critical; methanol is effective for complete elution from the Lichrolut-EN sorbent.[18]

-

GC-MS Analysis: a. Injection: Inject 1 µL of the eluate into the GC-MS. A thermal desorption technique can be employed for enhanced sensitivity.[18] b. GC Conditions (Typical):

- Inlet Temperature: 250 °C

- Column: DB-WAX (30 m x 0.25 mm x 0.25 µm)

- Oven Program: Start at 40 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min. c. MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for norfuraneol and the internal standard.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of norfuraneol to the peak area of the internal standard against the concentration. Determine the concentration of norfuraneol in the samples from this curve.

Section 6: Safety and Handling

According to safety data sheets, norfuraneol is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][19] It is recommended to wash hands thoroughly after handling and to avoid eating, drinking, or smoking when using the product.[19] The material should be stored in a tightly closed container under an inert gas to prevent degradation. Standard personal protective equipment, including gloves and eye protection, should be worn when handling the compound.

References

- 1. Norfuronol | CAS: 19322-27-1 | ChemNorm [chemnorm.com]

- 2. Norfuronol [webbook.nist.gov]

- 3. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]

- 4. imreblank.ch [imreblank.ch]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. | Semantic Scholar [semanticscholar.org]

- 11. Furaneol - Wikipedia [en.wikipedia.org]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portal.fis.tum.de [portal.fis.tum.de]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biosynth.com [biosynth.com]

Formation of Hydroxyfuranones in the Maillard Reaction: Mechanisms, Influencing Factors, and Analytical Strategies

An In-depth Technical Guide for Scientific Professionals

Disclaimer: This guide addresses the formation of 4-hydroxy-3-methylfuran-2(5H)-one as requested. However, literature specifically detailing the Maillard reaction pathway for this compound is sparse. Therefore, this document will focus on the extensively researched and well-established formation mechanisms of structurally analogous and highly relevant hydroxyfuranones, such as 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol). The principles, precursors, and pathways detailed herein provide an authoritative framework for understanding the generation of this class of compounds.

Introduction: The Maillard Reaction and the Genesis of Furanone Flavors

The Maillard reaction, a non-enzymatic browning process, is one of the most important and complex sets of reactions in food and flavor chemistry. It occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein, particularly during thermal processing.[1][2] This reaction network is responsible for the desirable colors, aromas, and flavors in a vast array of cooked foods, from baked bread to roasted coffee.[1]

Among the myriad of volatile compounds generated, furanones are a critical class of potent odorants, often imparting sweet, caramel-like, and nutty aromas.[3][4] Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) are key contributors to the sensory profile of many products.[5][6] Understanding the precise mechanisms of their formation is paramount for controlling and optimizing flavor development in thermally processed foods and is of significant interest in the synthesis of flavor additives and the study of reaction-derived molecules in biological systems.

This guide provides a detailed exploration of the core chemical pathways leading to the formation of hydroxyfuranones, the key factors that govern their reaction yields, and the analytical methodologies required for their robust quantification.

Part 1: The Chemical Foundation: Precursors and Initial Reactions

The journey to furanone formation begins with two fundamental reactant classes: reducing sugars and amino acids. The structure of these initial precursors directly dictates the type of furanone that will ultimately be formed.[5]

-

Reducing Sugars: Pentoses (e.g., xylose, ribose) are the primary precursors for C5-furanones like 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol).[5][7] Hexoses (e.g., glucose, fructose) are the precursors for C6-furanones such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol).[5][8]

-

Amino Acids: While not always incorporated into the final furanone ring, amino acids are essential catalysts and reactants. They initiate the Maillard reaction and can also serve as a source of carbon atoms via their Strecker degradation products.[7][9]

The initial, well-defined stages of the Maillard reaction set the stage for the subsequent degradation and cyclization steps that form furanones.

-

Schiff Base Formation: The reaction commences with the condensation of the sugar's carbonyl group and a free amino group, forming a reversible, unstable glycosylamine, commonly known as a Schiff base.[2]

-

Amadori Rearrangement: The glycosylamine undergoes an acid-catalyzed isomerization to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori rearrangement product (ARP).[2][10] This irreversible step is a critical branch point, committing the reactants to the subsequent stages of the Maillard reaction.[10] ARPs are key, non-volatile intermediates from which most flavor compounds, including furanones, are derived.[1][2]

Part 2: Core Mechanistic Pathways to Furanone Formation

The degradation of the Amadori product is the most complex phase of the Maillard reaction. For the formation of hydroxyfuranones, the most critical pathway involves the 2,3-enolization of the Amadori product, which leads to the formation of a 1-deoxyosone intermediate.[5][7]

Pathway A: Direct Cyclization from Pentoses (Norfuraneol Formation)

The most direct pathway involves the degradation of a pentose-derived Amadori product. This mechanism explains the formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) and serves as the foundational model for this class of compounds.

The key steps, following the formation of the Amadori product, are:

-

2,3-Enolization: The Amadori product enolizes, preferentially between carbons 2 and 3.

-

Amine Elimination: The enol form eliminates the amino acid, yielding a 1-deoxypentosone. This diketone is a highly reactive intermediate.

-

Cyclization & Dehydration: The 1-deoxypentosone undergoes an intramolecular aldol-type condensation (cyclization) followed by dehydration to form the stable, aromatic furanone ring structure.[3][5]

Caption: Core pathway for norfuraneol formation from pentose precursors.

Pathway B: Strecker-Assisted Chain Elongation

A fascinating aspect of the Maillard reaction is its ability to create larger molecules from smaller precursors. Pentoses (C5 sugars) can generate C6 furanones (like furaneol) and C7 furanones (homofuraneol) through the incorporation of carbon fragments derived from amino acids.[5][9]

This process relies on the Strecker degradation , a reaction between an amino acid and a dicarbonyl compound (like the 1-deoxyosone). This reaction produces a Strecker aldehyde, which has one fewer carbon atom than the original amino acid.

-

Glycine yields Formaldehyde (C1)

-

Alanine yields Acetaldehyde (C2)

The Strecker aldehyde can then react with the 1-deoxypentosone intermediate via an aldol condensation, effectively elongating the carbon chain before cyclization occurs.[5][7] This demonstrates that the final furanone structure is not solely dependent on the starting sugar but is a product of complex interactions between sugar and amino acid degradation products.[5]

References

- 1. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 3. imreblank.ch [imreblank.ch]

- 4. researchgate.net [researchgate.net]

- 5. imreblank.ch [imreblank.ch]

- 6. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amadori rearrangement - Wikipedia [en.wikipedia.org]

Sensory properties of 4-hydroxy-3-methylfuran-2(5H)-one

An In-depth Technical Guide to the Sensory Properties of 4-hydroxy-3-methylfuran-2(5H)-one (Sotolon)

Introduction

This compound, more commonly known by its trivial name sotolon, is a chiral lactone that stands as a molecule of significant interest in the fields of flavor chemistry, food science, and enology. Its prominence is derived from its remarkably potent and multifaceted sensory profile, which can evoke drastically different perceptions based on its concentration and the chemical matrix it inhabits.[1][2] At high concentrations, it is responsible for the characteristic aroma of fenugreek and curry, while at lower, often trace, levels, it imparts desirable notes of maple syrup, caramel, and burnt sugar.[1][3]

This technical guide provides a comprehensive exploration of the sensory properties of sotolon, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of facts to delve into the causality behind its sensory perception, the pathways of its formation, and the rigorous analytical methodologies required for its study. The structure herein is designed to logically unfold the complex nature of this potent aroma compound, providing both foundational knowledge and field-proven insights.

The Dichotomous Nature of Sotolon's Aroma Profile

The most defining characteristic of sotolon is its concentration-dependent aroma. This dual nature is a critical concept for any scientist working with this compound, as its impact can range from being a desirable flavor contributor to a potent off-flavor.

-

High Concentrations (> 100 µg/L): The aroma is intense and spicy, overwhelmingly described as fenugreek or curry .[1][4] This is the dominant character in foods like fenugreek seeds and lovage.[1]

-

Low Concentrations (< 20 µg/L): The profile shifts dramatically to sweet and confectionary notes. Descriptions include maple syrup, caramel, burnt sugar, and walnut .[1][4][5] It is this characteristic that makes it a key aroma component in aged spirits like rum and sake, fortified wines such as Sherry and Madeira, and even artificial maple syrup.[1][2][6]

This concentration-dependent perception underscores the importance of precise quantification in sensory analysis. An aroma that is a hallmark of quality in an aged Madeira wine could be considered an "atypical aging" defect in a young dry white wine.[7][8]

Table 1: Concentration-Dependent Sensory Profile of Sotolon

| Concentration Range | Dominant Aroma Descriptors | Associated Products |

| High (>100 µg/L) | Fenugreek, Curry, Spicy | Fenugreek Seeds, Lovage, Some Off-Flavors[1][4] |

| Medium (20-100 µg/L) | Nutty, Toasted, Walnut | Aged Wines (Madeira, Sherry), Aged Sake[2][6][9] |

| Low (<20 µg/L) | Maple Syrup, Caramel, Burnt Sugar | Artificial Maple Syrup, Molasses, Aged Rum[1] |

The Critical Role of Chirality in Sensory Perception

Sotolon is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-sotolon and (R)-sotolon. From a sensory standpoint, these are not equivalent. The human olfactory system exhibits high stereoselectivity, resulting in profoundly different odor thresholds and qualitative descriptions for each enantiomer.

The (S)-enantiomer is the far more potent of the two. In a dilute alcohol solution (12% vol), the perception threshold of (S)-sotolon is approximately 0.8 µg/L , over 100 times lower than that of (R)-sotolon, which is around 89 µg/L .[4][5]

-

(+)-(S)-Sotolon: Described as having a strong caramelic, curry, and walnut aroma. Its extremely low threshold means it is the primary contributor to the overall aroma of sotolon where both enantiomers are present.[4][5]

-

(-)-(R)-Sotolon: Described as having a walnut and somewhat rancid character.[4]

The enantiomeric ratio can vary significantly in different products, influenced by the formation pathway and aging conditions.[5] This explains why the "sotolon" note can present with different nuances in various foodstuffs. Analyzing this ratio is therefore crucial for a complete understanding of the flavor profile.

Table 2: Sensory Properties of Sotolon Enantiomers

| Enantiomer | Odor Threshold (in 12% EtOH/Water) | Odor Description |

| (+)-(S)-Sotolon | 0.8 µg/L[4][5] | Strongly caramelic, curry, walnut[4] |

| (-)-(R)-Sotolon | 89 µg/L[4] | Walnut, rancid[4] |

Formation Pathways: The Chemistry Behind the Aroma

Understanding the formation pathways of sotolon is essential for controlling its presence, whether to encourage it in products like fortified wine or prevent it as an off-flavor in citrus soft drinks.[10] Sotolon is not typically a primary metabolic product but rather forms through chemical reactions involving various precursors during processing and aging.

Pathway 1: Aldol Condensation (The Dominant Pathway in Wine)

In wine and other fermented beverages, the primary formation mechanism is an aldol condensation between acetaldehyde and 2-ketobutyric acid (also known as α-ketobutyric acid).[8][9]

-

Source of Precursors:

-

2-Ketobutyric Acid: Can be produced by yeast during fermentation or from the oxidative degradation of ascorbic acid.[8]

-

Acetaldehyde: A common product of ethanol oxidation and yeast metabolism.

-

This pathway is particularly relevant to the premature aging defect in dry white wines, where mild oxidation during bottle aging can accelerate the formation of these precursors, leading to unwanted spicy or nutty notes.[8]

References

- 1. Sotolon - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. The Sotolons [leffingwell.com]

- 5. researchgate.net [researchgate.net]

- 6. digituma.uma.pt [digituma.uma.pt]

- 7. Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Norfuraneol as a Flavor Precursor in Food: A Technical Guide

An In-depth Exploration of its Formation, Analysis, and Impact on Sensory Profiles

Abstract

Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a crucial flavor compound that imparts desirable sweet, caramel-like, and fruity notes to a wide array of food products. While it contributes directly to the sensory experience, its primary significance often lies in its role as a precursor to a complex cascade of flavor molecules generated during thermal processing and storage. This technical guide provides a comprehensive overview of the multifaceted role of norfuraneol in food flavor chemistry, intended for researchers, scientists, and professionals in the food and drug development industries. We will delve into the intricate mechanisms of its formation through both the Maillard reaction and caramelization, explore the influence of key processing parameters on its generation, detail analytical methodologies for its quantification, and discuss its function as a progenitor of other volatile compounds. Furthermore, this guide will examine the occurrence of norfuraneol in its glycosidically bound, non-volatile form, and the enzymatic pathways that liberate this potent flavor molecule.

Introduction: The Chemical Identity and Sensory Significance of Norfuraneol

Norfuraneol is a five-membered heterocyclic compound belonging to the furanone family.[1] Its chemical structure, characterized by a hydroxyl group and a methyl group attached to the furanone ring, is responsible for its characteristic sweet and bready aroma.[1] While structurally similar to other impactful furanones like furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and homofuraneol (2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone), norfuraneol possesses a significantly higher odor threshold, meaning it must be present in greater concentrations to be perceived olfactorily.[2] Despite this, its contribution to the overall flavor profile of many foods is undeniable, often acting in concert with other aroma compounds to create a rich and complex sensory experience. Norfuraneol is naturally present in various fruits, such as strawberries and tomatoes, and is also formed during the thermal processing of numerous food products, including soy sauce.[3][4]

| Property | Value | Source |

| Chemical Formula | C₅H₆O₃ | [5] |

| Molar Mass | 114.10 g/mol | [5] |

| Appearance | Colorless to white solid | [6] |

| Odor | Sweet, bready, candy-like | [1] |

| Melting Point | 126.6-127.5 °C | [1] |

| Solubility | Soluble in water | [6] |

Formation Pathways of Norfuraneol: A Tale of Two Reactions

The generation of norfuraneol in food is primarily attributed to two non-enzymatic browning reactions: the Maillard reaction and caramelization. Both pathways involve the degradation of sugars, but they differ in the involvement of amino acids.

The Maillard Reaction: The Primary Route from Pentoses

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is the principal pathway for norfuraneol formation.[7] Specifically, norfuraneol is derived from the degradation of pentose sugars, such as xylose and arabinose.[2] The key mechanistic steps are as follows:

-

Initial Condensation: A pentose sugar reacts with an amino acid to form a Schiff base.

-

Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound (a 1-amino-1-deoxy-2-ketose).

-

2,3-Enolization and Dehydration: The Amadori compound undergoes 2,3-enolization, a critical step that leads to the formation of a 1-deoxy-D-erythro-2,3-pentodiulose, a key intermediate.[2]

-

Cyclization and Dehydration: This intermediate then cyclizes and subsequently dehydrates to yield 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol).[2]